molecular formula C7H9ClN4 B12088395 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride

Cat. No.: B12088395
M. Wt: 184.62 g/mol
InChI Key: XUKMXFCJICSRGT-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various kinases involved in cellular signaling pathways. Its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, makes it a valuable scaffold for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates to form the pyrrolo[2,3-d]pyrimidine core. For instance, a mixture of compound 4 and ammonium hydroxide in ethanol can be stirred at 70°C for 24 hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product. The use of advanced techniques like continuous flow chemistry can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, thereby modulating various cellular processes. For example, the compound has been shown to inhibit p21-activated kinase 4 (PAK4), which plays a role in cell growth, apoptosis prevention, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride apart is its specific substitution pattern, which can confer unique binding properties and biological activities. This makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C7H8N4.ClH/c8-3-6-10-4-5-1-2-9-7(5)11-6;/h1-2,4H,3,8H2,(H,9,10,11);1H

InChI Key

XUKMXFCJICSRGT-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC(=NC=C21)CN.Cl

Origin of Product

United States

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